methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(5-pyridin-2-yl-1H-imidazol-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-16(20)12-7-5-11(6-8-12)14-15(19-10-18-14)13-4-2-3-9-17-13/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXUMRKOBGMXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate typically involves the formation of the imidazole ring followed by the introduction of the pyridine and benzoate groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the pyridine moiety or the ester group, leading to the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Anticancer Properties
Research indicates that methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate exhibits significant anticancer activity. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve:
- Apoptosis Induction : Triggering programmed cell death.
- Cell Cycle Arrest : Specifically at the G2/M phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| A549 | 12 | G2/M phase arrest |
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with specific molecular targets, modulating enzyme activity and influencing various biochemical pathways. This makes it a candidate for therapeutic applications in conditions such as inflammation and cancer .
Antimicrobial Activity
Imidazole derivatives, including this compound, are known for their antibacterial properties. Studies have indicated that this compound can exhibit antimicrobial effects against various pathogenic bacteria, potentially by disrupting bacterial cell membranes .
Materials Science Applications
The unique structural features of this compound also lend themselves to applications in materials science. The compound's ability to coordinate with metal ions and participate in π-π stacking interactions makes it suitable for use in:
- Organic Electronics : As a component in organic semiconductors.
- Nanotechnology : In the development of nanoscale materials with specific functional properties.
Case Study 1: Anticancer Research
A study evaluating the anticancer properties of this compound demonstrated its efficacy against several cancer cell lines. The results indicated that the compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Evaluation
In another investigation focused on antimicrobial activity, this compound was tested against various bacterial strains. The findings suggested that this compound could effectively inhibit bacterial growth, indicating its potential use as a template for designing new antibacterial agents .
Mechanism of Action
The mechanism of action of methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The pyridine moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: This compound features a pyrrolo-pyridine moiety instead of the imidazole ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and boronic acid group, differing in structure and reactivity.
Uniqueness
Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate is unique due to the combination of the imidazole and pyridine rings, which confer distinct chemical properties and potential biological activities. This combination allows for versatile interactions with biological targets and the ability to participate in a wide range of chemical reactions .
Biological Activity
Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound has a complex structure featuring a benzoate ester linked to an imidazole ring, which is further substituted with a pyridine moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of the imidazole ring through condensation reactions, followed by the introduction of the pyridine moiety via palladium-catalyzed coupling reactions.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine moiety participates in π-π stacking interactions. These interactions may modulate protein activity and influence biochemical pathways involved in disease processes.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that compounds with similar structures showed IC50 values in the micromolar range against different cancer cell lines .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting enzymes involved in inflammatory pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief in conditions like arthritis .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity . It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For example, MIC values were reported between 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, this compound was tested on several cancer cell lines. The results indicated that the compound effectively reduced cell viability, particularly in breast cancer cells, with an IC50 value of approximately 10 µM. The mechanism was attributed to apoptosis mediated by caspase activation .
Study on Anti-inflammatory Effects
Another study explored the anti-inflammatory effects of this compound in a rat model of arthritis. The administration of this compound resulted in significant reductions in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Anticancer Activity (IC50 µM) | Enzyme Inhibition | Antimicrobial Activity (MIC mg/mL) |
|---|---|---|---|
| This compound | 10 | COX Inhibitor | 0.0039 - 0.025 |
| Methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate | 15 | Moderate | 0.005 - 0.030 |
| Methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate | 20 | Weak | 0.010 - 0.035 |
Q & A
Basic: What are the optimal synthetic routes for methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate, and how can purity be validated?
Answer:
The synthesis typically involves coupling pyridinyl-imidazole intermediates with methyl benzoate derivatives under catalytic conditions. For example, a multi-step approach may include:
Imidazole Ring Formation : Reacting 2-aminopyridine with aldehydes (e.g., 4-formylbenzoate derivatives) in the presence of ammonium acetate under reflux .
Esterification : Methylation of the carboxylic acid group using methanol and acid catalysts.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
Validation :
- HPLC with a C18 column (≥95% purity threshold) and UV detection at 254 nm .
- NMR : Confirm absence of unreacted intermediates (e.g., pyridinyl protons at δ 8.5–9.0 ppm; imidazole protons at δ 7.2–7.8 ppm) .
Basic: How can spectroscopic discrepancies (e.g., unexpected NMR shifts) be resolved during structural characterization?
Answer:
Unexpected shifts often arise from tautomerism (imidazole NH protons) or solvent effects. Mitigation strategies:
- Variable Temperature NMR : Resolve dynamic tautomerism by acquiring spectra at 25°C and 60°C .
- Deuterated Solvent Comparison : Test in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., pyridinyl vs. benzoate protons) .
Advanced: What computational methods are recommended for predicting reactivity and optimizing reaction pathways for this compound?
Answer:
- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model imidazole ring closure and esterification energetics .
- Transition State Analysis : Identify rate-limiting steps (e.g., cyclization barriers) using Gaussian or ORCA software .
- Machine Learning : Train models on existing imidazole synthesis datasets to predict optimal catalysts (e.g., ZnCl2 vs. FeCl3) and solvent systems .
Advanced: How can contradictory biological activity data (e.g., inconsistent IC50 values) be addressed in structure-activity relationship (SAR) studies?
Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variables affecting activity .
- Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding mode consistency with target proteins (e.g., kinases or GPCRs) .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., pyridinyl vs. benzoate groups) to activity using QSAR tools like MOE .
Advanced: What strategies are effective for resolving low yields in large-scale synthesis?
Answer:
- Process Optimization :
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and adjust parameters in real time .
Basic: Which analytical techniques are critical for assessing stability under storage conditions?
Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- Stability-Indicating HPLC : Monitor degradation products (e.g., hydrolyzed benzoate or oxidized imidazole) with a gradient elution method .
- Mass Spectrometry (LC-MS) : Identify degradation pathways (e.g., demethylation or ring-opening) .
Advanced: How can crystallographic data improve understanding of intermolecular interactions in solid-state formulations?
Answer:
- Single-Crystal XRD : Determine packing motifs (e.g., π-π stacking between pyridinyl and benzoate groups) and hydrogen-bonding networks (imidazole NH⋯O=C interactions) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯N vs. O–H⋯O interactions) using CrystalExplorer .
- Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms .
Advanced: What interdisciplinary approaches integrate synthetic chemistry with materials science for novel applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
